molecular formula C15H18N2O5 B2441289 N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(furan-2-ylmethyl)oxalamide CAS No. 1706177-36-7

N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(furan-2-ylmethyl)oxalamide

Cat. No.: B2441289
CAS No.: 1706177-36-7
M. Wt: 306.318
InChI Key: FWETZZZQOKWAJY-UHFFFAOYSA-N
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Description

N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(furan-2-ylmethyl)oxalamide is an organic compound that features a unique structure with two furan rings Furans are heterocyclic organic compounds consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom

Mechanism of Action

Target of Action

Similar furan derivatives have been reported to exhibit antimicrobial activity against yeast-like fungi candida albicans, escherichia coli, and staphylococcus aureus . These organisms could potentially be the primary targets of this compound.

Mode of Action

Furan derivatives are known to interact with their targets through various mechanisms, often involving the formation of reactive electrophilic species . These species can interact with biological macromolecules, leading to changes in cellular processes.

Biochemical Pathways

Furan derivatives are known to interfere with various biochemical pathways, often related to microbial growth and proliferation . The downstream effects of these interactions can include inhibition of microbial growth and potential antimicrobial activity.

Result of Action

Based on the antimicrobial activity of similar furan derivatives , it can be inferred that this compound may lead to inhibition of microbial growth and proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(furan-2-ylmethyl)oxalamide typically involves the following steps:

    Formation of the furan-2-ylmethylamine: This can be achieved by the reduction of furan-2-carbaldehyde using a suitable reducing agent such as sodium borohydride.

    Preparation of the oxalamide intermediate: The oxalamide intermediate can be synthesized by reacting oxalyl chloride with the appropriate amine under anhydrous conditions.

    Coupling reaction: The final step involves coupling the furan-2-ylmethylamine with the oxalamide intermediate under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(furan-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur on the furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Halogenated or nitrated furans.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions of furan-containing compounds with biological systems.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbaldehyde: A precursor in the synthesis of the target compound.

    Furan-2-ylmethylamine: Another intermediate in the synthesis.

    Oxalamide derivatives: Compounds with similar oxalamide moieties but different substituents.

Uniqueness

N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(furan-2-ylmethyl)oxalamide is unique due to the presence of two furan rings and an oxalamide linkage, which confer specific chemical and physical properties. This combination of functional groups is not commonly found in other compounds, making it a valuable target for research and development.

Properties

IUPAC Name

N'-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-N-(furan-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c1-15(20,8-11-4-2-6-21-11)10-17-14(19)13(18)16-9-12-5-3-7-22-12/h2-7,20H,8-10H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWETZZZQOKWAJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNC(=O)C(=O)NCC2=CC=CO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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